molecular formula C13H19BrN2 B1423988 5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine CAS No. 1220029-11-7

5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine

Cat. No. B1423988
M. Wt: 283.21 g/mol
InChI Key: DDOBHZXLFSSTQT-UHFFFAOYSA-N
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Description

“5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine” is a chemical compound. It has a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole but with one CH replaced by nitrogen .


Molecular Structure Analysis

The molecule consists of a pyridine ring which is a six-membered ring with three carbon atoms, one nitrogen atom, and two carbon atoms substituted with a bromine atom and an amine group . The exact 3D conformation would depend on the specific spatial arrangement of these groups in the molecule.


Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a reactive nitrogen atom in the ring . The bromine atom is also a good leaving group, which could make it susceptible to substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring might confer basicity to the compound. The bromine atom might make the compound relatively heavy and possibly reactive .

Scientific Research Applications

Application 1: Suzuki Cross Coupling Reaction

  • Summary of the Application: This study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .
  • Methods of Application: This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .
  • Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .

Application 2: Antimicrobial and Antiproliferative Agents

  • Summary of the Application: The study focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Application 3: α-Glucosidase Inhibitors

  • Summary of the Application: This study reports the synthesis of various new derivatives based on 5-bromo-2-aryl benzimidazoles as potential inhibitors of α-glucosidase enzyme .
  • Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out. All the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1H-NMR, and 13C-NMR .
  • Results or Outcomes: All compounds were evaluated for their in vitro α-glucosidase inhibitory activities. Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM .

Application 4: Antitumor Activity

  • Summary of the Application: The study focuses on the antitumor activity of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Application 5: α-Glucosidase Inhibitors

  • Summary of the Application: This study reports the synthesis of various new derivatives based on 5-bromo-2-aryl benzimidazoles as potential inhibitors of α-glucosidase enzyme .
  • Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out. All the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1H-NMR, and 13C-NMR .
  • Results or Outcomes: All compounds were evaluated for their in vitro α-glucosidase inhibitory activities. Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM .

Application 6: Antitumor Activity

  • Summary of the Application: The study focuses on the antitumor activity of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s hard to provide accurate information. As with any chemical, appropriate safety measures should be taken while handling it .

Future Directions

The future directions in the study of this compound would depend on its potential applications. Pyridine derivatives have found uses in various fields, including the pharmaceutical industry, agrochemicals, and materials science . Further studies could explore these areas.

properties

IUPAC Name

5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-10-8-13(15-9-12(10)14)16(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOBHZXLFSSTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239910
Record name 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine

CAS RN

1220029-11-7
Record name 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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